![molecular formula C10H14Cl2N2O2 B3046022 4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride CAS No. 1181458-61-6](/img/structure/B3046022.png)
4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride
Overview
Description
4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride is 1S/C10H13ClN2O2.ClH/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds .Physical And Chemical Properties Analysis
The molecular weight of 4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride is 265.14 . It is a powder at room temperature .Scientific Research Applications
Antiviral Activity
The compound has shown promise in antiviral research. Specifically, derivatives containing five-membered heteroaryl amines demonstrated relatively high antiviral activity against the Newcastle disease virus. These results were comparable to the well-known antiviral drug Ribavirin .
Organic Synthesis Intermediate
4-Amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride serves as an intermediate and starting reagent for organic synthesis. Researchers use it to build more complex molecules in various fields of chemistry .
Antioxidant Properties
Although not extensively studied, this compound may possess antioxidant properties. Further investigation is needed to understand its potential role in oxidative stress management and related applications .
Antibacterial Activity
While data on its antibacterial effects are limited, researchers have explored the compound’s activity against certain bacterial strains. Investigating its mechanism of action and potential applications in antimicrobial therapies remains an area of interest .
Metoclopramide Derivative
Metoclopramide, a well-known antiemetic and prokinetic drug, shares structural similarities with 4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride. The latter compound is a derivative of metoclopramide and may have implications for gastrointestinal motility and related disorders .
Other Pharmacological Investigations
Researchers continue to explore this compound’s pharmacological properties. While specific applications are not yet fully elucidated, ongoing studies aim to uncover additional therapeutic uses .
Mechanism of Action
Safety and Hazards
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-amino-2-chloro-N-(2-methoxyethyl)benzamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2.ClH/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAWGTNROXGBSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N-(2-methoxyethyl)benzamide hydrochloride | |
CAS RN |
1181458-61-6 | |
Record name | Benzamide, 4-amino-2-chloro-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.